N-(3-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
CAS No.: 475249-54-8
Cat. No.: VC8675782
Molecular Formula: C23H18FN3O2S
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 475249-54-8 |
|---|---|
| Molecular Formula | C23H18FN3O2S |
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | N-(3-fluorophenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C23H18FN3O2S/c1-15-9-11-18(12-10-15)27-22(29)19-7-2-3-8-20(19)26-23(27)30-14-21(28)25-17-6-4-5-16(24)13-17/h2-13H,14H2,1H3,(H,25,28) |
| Standard InChI Key | DNLQIPURUGUPLI-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)F |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)F |
Introduction
N-(3-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound belonging to the quinazoline derivative class. Quinazolines are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. This compound features a unique combination of functional groups, including a fluorinated phenyl group, a 4-methylphenyl group, and a sulfanyl group attached to a quinazolinone core. These structural elements contribute to its potential pharmacological properties and applications in medicinal chemistry.
Synthesis
The synthesis of N-(3-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple synthetic steps. These steps require careful control of reaction conditions to ensure high yields and purity of the final product. The general approach includes forming the quinazoline core and then attaching the necessary functional groups through various organic reactions.
Biological Activities
Quinazoline derivatives, including N-(3-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide, have been studied for their potential biological activities:
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Anti-cancer Properties: These compounds can inhibit certain kinases involved in cancer progression and exhibit cytotoxic effects against various cancer cell lines.
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Anti-inflammatory Properties: Quinazolines are known to exhibit anti-inflammatory activities, which could be beneficial in treating inflammatory conditions.
Structural Similarities and Variations
N-(3-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide shares structural similarities with other quinazoline derivatives but features unique substitutions that may enhance its potency and selectivity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide | C20H20FN3O2S | Different alkyl substituent on quinazoline |
| N-(4-fluorophenyl)methyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydrophthalazin-1-yl]formamido}acetamide | C25H21FN4O4 | Features a formamido group instead of acetamido |
| N-(3-chlorophenyl)-2-{[3-(5-nitrophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide | C22H18ClN3O3S | Substituted chlorophenyl group |
Research Findings and Future Directions
Research on N-(3-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide and similar compounds highlights their potential as therapeutic agents. Studies on their interactions with biological targets are crucial for understanding their pharmacodynamics and pharmacokinetics. Further modifications to enhance their pharmacological properties are ongoing, focusing on optimizing their structure for improved efficacy and selectivity against specific biological targets.
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